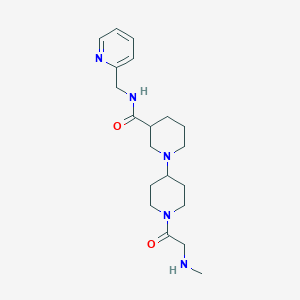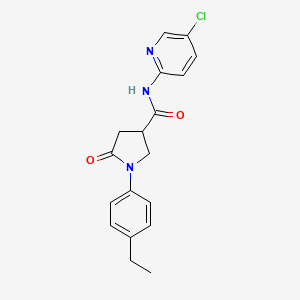![molecular formula C19H28N4O B5280490 (1R,2S,9R)-11-(2-methyl-5-propylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one](/img/structure/B5280490.png)
(1R,2S,9R)-11-(2-methyl-5-propylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,9R)-11-(2-methyl-5-propylpyrimidin-4-yl)-7,11-diazatricyclo[73102,7]tridecan-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,9R)-11-(2-methyl-5-propylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one involves multiple steps, including the formation of the tricyclic core and the introduction of the pyrimidinyl group. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,9R)-11-(2-methyl-5-propylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group like an alkyl or aryl group.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,9R)-11-(2-methyl-5-propylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It could be used to develop new treatments for various diseases, depending on its mechanism of action.
Industry
In industry, this compound may be used in the production of specialty chemicals or materials. Its unique properties could make it useful in applications such as coatings, adhesives, or polymers.
Mechanism of Action
The mechanism of action of (1R,2S,9R)-11-(2-methyl-5-propylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2S,9R)-11-(2-methyl-5-propylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one include other tricyclic compounds with pyrimidinyl groups. Examples include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms.
Bromomethyl methyl ether: This compound is used in various synthetic applications.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both a tricyclic core and a pyrimidinyl group. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,2S,9R)-11-(2-methyl-5-propylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-3-5-15-9-20-13(2)21-19(15)22-10-14-8-16(12-22)17-6-4-7-18(24)23(17)11-14/h9,14,16-17H,3-8,10-12H2,1-2H3/t14-,16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMKWXBJEOECQC-OIISXLGYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CC3CC(C2)C4CCCC(=O)N4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CN=C(N=C1N2C[C@H]3C[C@H](C2)[C@@H]4CCCC(=O)N4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5280416.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5280420.png)
![4-[(5,6,7-trimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5280424.png)
![N-(cyclohexylmethyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5280430.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(methylamino)ethyl]acetamide hydrochloride](/img/structure/B5280432.png)
![rel-(4aS,8aR)-6-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5280445.png)

![6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-9H-purine](/img/structure/B5280461.png)

![3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5280470.png)
![3-benzyl-1-methyl-3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5280487.png)
![(2E)-3-(4-methoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide](/img/structure/B5280494.png)

![N-cyclopropyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2-piperazinecarboxamide](/img/structure/B5280512.png)
